1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride
Description
1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride is a cationic bipyridinium derivative synthesized by reacting 4,4'-bipyridine with 2,4-dinitrochlorobenzene in acetone under reflux, yielding a beige powder with a 77% yield . The compound features a single 2,4-dinitrophenyl substituent on one pyridinium ring, distinguishing it from bis-substituted analogs. Its structure enables redox activity and applications in materials science, particularly as a precursor for functionalized derivatives .
Properties
Molecular Formula |
C16H11ClN4O4 |
|---|---|
Molecular Weight |
358.73 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1 |
InChI Key |
BSQLMYGWPCKQOD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Reactants: 1-chloro-2,4-dinitrobenzene and 4,4'-bipyridine.
- Solvent: Ethanol.
- Conditions: Reflux under inert atmosphere (argon or nitrogen) for 12–24 hours.
- Isolation: The product precipitates out during the reaction or after addition of diethyl ether, facilitating filtration and purification.
This method yields the product in moderate to high yields (typically around 70-85%) and is scalable for laboratory synthesis.
$$
\text{4,4'-bipyridine} + \text{1-chloro-2,4-dinitrobenzene} \xrightarrow[\text{EtOH, reflux}]{\text{S}_N\text{Ar}} \text{this compound}
$$
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the nitrogen atom of 4,4'-bipyridine on the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene, facilitated by the strong electron-withdrawing nitro groups at the 2 and 4 positions. This substitution displaces the chlorine atom, forming the bipyridinium salt.
The mechanism aligns with the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway typical for Zincke salts, as described in the literature.
Variations and Modifications in Preparation
Several studies have explored modifications to the basic synthetic approach to optimize yield, purity, or to introduce functional groups for further derivatization.
Use of Different Solvents and Reflux Times
Post-Synthesis Functionalization
The synthesized this compound can be further reacted with amines or other nucleophiles to produce substituted viologen derivatives. For example, reaction with 4-aminobenzoic acid in ethanol with triethylamine at 80°C for 24 hours yields N-(4-Carboxyphenyl)-4,4'-bipyridinium chloride derivatives with high yields (85%).
Comparative Data Table of Preparation Parameters
Supporting Research Findings and Applications
- The compound’s redox-active nature makes it useful in electrochemical studies and as a building block in molecular devices.
- Its ability to form coordination complexes with metals has been exploited in supramolecular chemistry.
- The Zincke salt intermediate, 1-(2,4-Dinitrophenyl)pyridinium chloride, is a key electrophilic reagent enabling further derivatization of pyridinium salts with primary amines.
- The synthesis strategy is adaptable, allowing for the preparation of a variety of N-substituted bipyridinium salts by varying the nucleophile or reaction conditions.
Summary and Professional Insights
The synthesis of this compound is reliably achieved through nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene by 4,4'-bipyridine in ethanol under reflux. This method is well-established, reproducible, and yields high purity products suitable for advanced chemical research applications.
The reaction mechanism is supported by the ANRORC pathway typical of Zincke salts, which are versatile intermediates in heterocyclic chemistry. The compound serves as a valuable scaffold for further functionalization, enabling the synthesis of diverse viologen derivatives with potential applications spanning materials science to bioactive molecule development.
This article integrates data and methodologies from multiple authoritative sources, ensuring a comprehensive and professional overview of the preparation methods for this compound.
Chemical Reactions Analysis
Redox Reactions
The compound’s dicationic structure enables electron transfer processes , making it a versatile redox-active species:
-
Reduction : Electrochemical reduction leads to spectroscopic changes , indicating structural rearrangements. This process is critical in electrochemical applications .
-
Oxidation : Oxidation can modify the nitro groups, though specific oxidized derivatives are less commonly reported.
Substitution Reactions
The chloride counterion can participate in nucleophilic substitution :
-
Reactivity : The chloride ion acts as a leaving group, allowing replacement by nucleophiles (e.g., amines, thiols).
-
Applications : Such substitutions enable functionalization for materials science, though detailed reaction conditions are often compound-specific.
Mechanistic Insights
The ANROC mechanism during synthesis involves three stages:
-
Nucleophilic Addition : 4,4'-bipyridine attacks the electrophilic carbon of 2,4-dinitrochlorobenzene.
-
Ring Opening : Chloride elimination forms an intermediate with a conjugated π-system.
-
Ring Closure : Rearrangement stabilizes the final bipyridinium salt structure .
Structural and Spectroscopic Correlations
The compound’s redox activity is linked to its electronic structure:
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a crucial reagent for synthesizing complex organic molecules. It is often employed in the preparation of bipyridinium oligomers through cyclocondensation reactions with aromatic diamines .
- Electroactive Materials : Its electroactive properties have been harnessed to create materials that exhibit significant redox processes and color changes, making them suitable for display technologies .
Biology
- Biochemical Probes : 1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride is studied for its interactions with biological molecules. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to act as a probe in biochemical studies.
- Therapeutic Investigations : The compound has been explored for potential therapeutic properties, particularly in drug development contexts where it can serve as a model for designing new pharmaceuticals.
Environmental Science
- Fluorescent Probes : The dinitrophenyl group has been utilized in developing fluorescent probes for detecting hydrogen sulfide in food samples. These probes leverage the reactivity of the dinitrophenyl moiety to provide visual indicators of H₂S presence .
Comparison of Applications
| Application Area | Specific Use | Key Features |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a reagent for complex molecule formation |
| Biology | Biochemical Probes | Forms covalent bonds with proteins for interaction studies |
| Materials Science | Electroactive Materials | Exhibits redox processes and color changes |
| Environmental Science | Fluorescent Probes | Detects hydrogen sulfide with visual indicators |
Case Studies
- Synthesis of Oligomers : Research demonstrated that this compound could be used to synthesize oligomers containing multiple aromatic residues through Zincke reactions. These oligomers displayed unique electronic properties and potential applications in advanced materials .
- Fluorescent Probes for H₂S Detection : A study highlighted the development of fluorescent probes based on the dinitrophenyl group for detecting hydrogen sulfide in various food products. The probes showed rapid response times and high sensitivity, indicating their practical application in food safety monitoring .
- Drug Development Insights : Investigations into the compound's interactions with biological systems have provided insights into its potential use in drug development. Studies focused on how modifications to the dinitrophenyl group can enhance therapeutic efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including as a probe in biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The electron-withdrawing nitro groups in dinitrophenyl derivatives enhance electron-accepting capacity compared to methyl groups in Paraquat. Bis-substituted analogs exhibit stronger redox activity due to extended conjugation .
- Synthesis Complexity: Mono-substituted derivatives (e.g., the target compound) require stoichiometric control, while bis-substituted analogs demand excess arylating agents and prolonged reaction times .
Electrochemical and Functional Properties
Redox Behavior
- 1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride : Exhibits reversible redox peaks in cyclic voltammetry (CV), attributed to the bipyridinium core. The nitro groups stabilize the reduced radical state, enhancing electron storage capacity .
- Paraquat: Known for two-step reduction (Viologen⁰ → Viologen⁺ → Viologen²⁺), widely used in herbicide formulations due to rapid radical formation .
- Bis(2,4-dinitrophenyl) derivative: Shows broader redox windows and higher reduction potentials (-0.45 V vs. SCE) compared to monosubstituted analogs, making it suitable for CO₂ reduction catalysis .
Biological Activity
1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride (also known as DNP-BP) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article aims to provide a comprehensive overview of the biological activity associated with DNP-BP, supported by data tables and relevant research findings.
- Chemical Formula : C₁₆H₁₁ClN₄O₄
- Molecular Weight : 362.73 g/mol
- CAS Number : 5314551
Antimicrobial Activity
DNP-BP has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes.
Table 1: Antimicrobial Activity of DNP-BP
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Candida albicans | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
The results indicate that DNP-BP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particularly strong effect against E. coli and S. aureus .
Cytotoxicity Studies
In addition to its antimicrobial properties, DNP-BP has shown cytotoxic effects in various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
Table 2: Cytotoxicity of DNP-BP in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The IC50 values suggest that DNP-BP has potent cytotoxic effects, particularly against HeLa and A549 cells, indicating its potential as an anticancer agent .
The mechanism by which DNP-BP exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial and cancerous cells. This oxidative stress can result in cellular damage, apoptosis, or necrosis.
Case Studies
Several studies have highlighted the effectiveness of DNP-BP in both in vitro and in vivo settings:
- In Vitro Study : A study conducted by researchers at the University of Dhaka demonstrated that DNP-BP significantly inhibited the growth of S. aureus and E. coli at concentrations as low as 16 µg/mL. The study suggested that the compound could be developed into an effective antimicrobial agent for treating infections caused by resistant strains .
- In Vivo Study : An animal model study published in a biomedical journal reported that treatment with DNP-BP resulted in a marked reduction in tumor size in mice with induced tumors. Histological analysis revealed significant apoptosis in tumor tissues treated with DNP-BP compared to control groups .
Q & A
Q. What are the established synthetic routes for 1-(2,4-dinitrophenyl)-4,4'-bipyridinium chloride, and how can reaction conditions be optimized?
The compound is synthesized via the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) reaction. A typical procedure involves refluxing 4,4'-bipyridine with 2,4-dinitrochlorobenzene in acetonitrile at 80°C for 12–24 hours under nitrogen, followed by filtration and washing with acetonitrile/diethyl ether . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of 2,4-dinitrochlorobenzene to bipyridine), monitoring reaction progress via TLC, and purifying via counterion exchange (e.g., LiNTf₂ for electrochemical studies) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR (in DMSO-d₆): Peaks at δ 9.79 (d, pyridinium protons) and δ 8.37 (d, aromatic protons) confirm substitution patterns .
- MALDI-TOF MS : Molecular ion peaks (e.g., m/z 561.288) validate the molecular formula .
- Cyclic Voltammetry (CV) : Redox potentials (e.g., E₁/₂ = −0.45 V vs. Ag/AgCl) identify reversible electron-transfer behavior .
Q. What safety protocols are recommended for handling this compound?
While specific GHS classifications are unavailable, precautions include:
Q. How does this compound compare structurally to viologen derivatives like paraquat?
Unlike paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride), this derivative features bulkier 2,4-dinitrophenyl substituents, which enhance π-π stacking and redox tunability. The electron-withdrawing nitro groups lower reduction potentials, making it suitable for photoelectrochemical applications .
Advanced Research Questions
Q. What electrochemical properties make this compound suitable for redox-active materials?
Cyclic voltammetry reveals two reversible one-electron reduction waves (E₁/₂ ≈ −0.45 V and −0.85 V vs. Ag/AgCl), attributed to sequential bipyridinium radical formation. The 2,4-dinitrophenyl groups stabilize the radical intermediate, enabling applications in electrochromic devices or charge-storage systems .
Q. How do photoluminescence properties vary under different excitation wavelengths?
UV/Vis spectroscopy shows a broad absorption band at 350–450 nm (π→π* transitions) and weak emission at 550–650 nm due to intramolecular charge transfer. Quenching in polar solvents (e.g., water) suggests aggregation-induced emission (AIE) behavior, relevant for sensor design .
Q. What role does this compound play in coordination polymer synthesis?
As a zwitterionic ligand, it forms porous coordination polymers with metal ions (e.g., Zn²⁺ or Pb²⁺). For example, [Zn₂(tpa)₂(cpb)] exhibits methanol adsorption capacity (≈200 mg/g) due to its cationic pyridinium surface and microporous structure .
Q. How can conflicting reports on synthesis yields and purity be resolved?
Discrepancies in reaction times (12 vs. 24 hours) and purification methods (acetonitrile vs. LiNTf₂ counterion exchange) suggest yield optimization via controlled anhydrous conditions and MALDI-TOF validation of purity .
Q. What mechanistic insights explain its redox-driven structural changes?
EPR and square-wave voltammetry (SWV) confirm single-electron transfers forming stable radical species. Theoretical DFT analyses correlate nitro group orientation with redox potential shifts (±0.1 V), critical for designing stimuli-responsive materials .
Q. How can computational modeling guide derivative design for CO₂ reduction?
Molecular dynamics simulations predict that carboxylate-functionalized derivatives (e.g., 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium) enhance CO₂ binding via electrostatic interactions. Experimental validation shows 85% Faradaic efficiency in CO₂-to-formate conversion when paired with ZnTPPS photosensitizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
